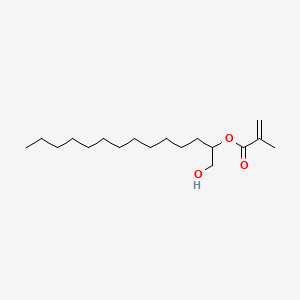
1-(Hydroxymethyl)tridecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)tridecyl methacrylate is an organic compound with the chemical formula C18H34O3. It is a methacrylate ester that features a hydroxymethyl group attached to a tridecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)tridecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-(hydroxymethyl)tridecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)tridecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Esterification and Transesterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 1-(hydroxymethyl)tridecanol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products:
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 1-(hydroxymethyl)tridecanol.
Scientific Research Applications
1-(Hydroxymethyl)tridecyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and tissue engineering.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)tridecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxymethyl group provides additional sites for chemical modification, enhancing the functionality of the resulting polymers. These polymers can interact with various molecular targets, including proteins and cellular structures, making them useful in biomedical applications .
Comparison with Similar Compounds
Methacrylic acid, tridecyl ester: Similar in structure but lacks the hydroxymethyl group.
Methacrylic acid, dodecyl ester: Shorter alkyl chain compared to tridecyl methacrylate.
Uniqueness: 1-(Hydroxymethyl)tridecyl methacrylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced properties .
Properties
CAS No. |
93804-72-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-hydroxytetradecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-19)21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |
InChI Key |
DRSZLJIAYHKAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CO)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
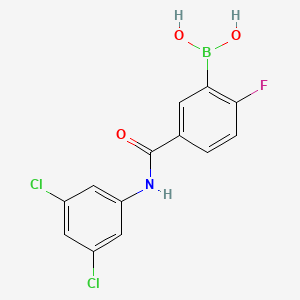
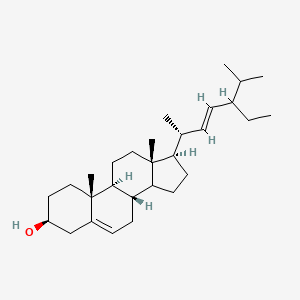
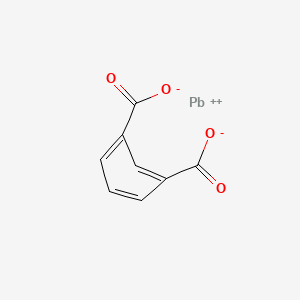
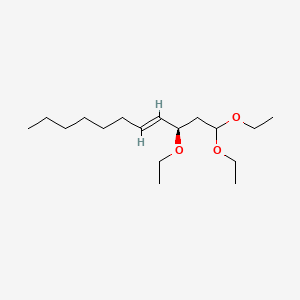
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
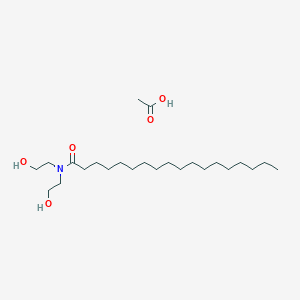
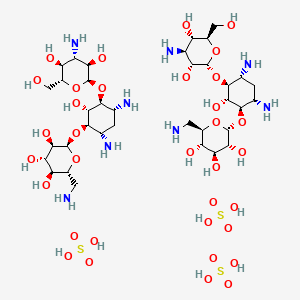

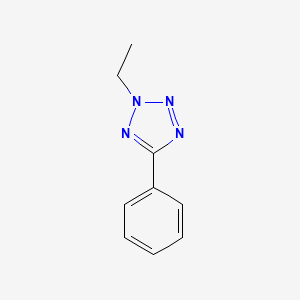
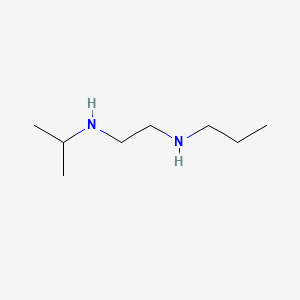
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)


